Methyl 2,3-dibromo-6-fluorobenzoate
Overview
Description
Methyl 2,3-dibromo-6-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen at position 6 is replaced by a fluorine atom. The compound is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Methyl 2,3-dibromo-6-fluorobenzoate is a complex organic compound. Similar compounds are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura coupling .
Mode of Action
In the context of organic synthesis, compounds like this often act as reagents that can form carbon-carbon bonds in reactions like the suzuki-miyaura coupling . In such reactions, the compound would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, the compound could be involved in various synthetic pathways, depending on the other reagents and conditions present .
Result of Action
In the context of organic synthesis, the result of its action would be the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound .
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its storage temperature is recommended to be 2-8°C .
Biochemical Analysis
Biochemical Properties
Methyl 2,3-dibromo-6-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases involves the cleavage of the ester bond, resulting in the formation of the corresponding acid and alcohol. Additionally, this compound may interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. For example, high doses of this compound may cause toxic or adverse effects, such as tissue damage or organ dysfunction. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. For example, this compound may be transported by ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics and other compounds from cells .
Subcellular Localization
The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromo-6-fluorobenzoate can be synthesized through the esterification of 2,3-dibromo-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dibromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and brominated compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Reduction reactions produce the corresponding benzoic acid derivatives.
- Oxidation reactions result in more complex brominated and fluorinated compounds .
Scientific Research Applications
Methyl 2,3-dibromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 2,3-dibromo-4-fluorobenzoate
- Methyl 2,3-dibromo-5-fluorobenzoate
- Methyl 2,3-dibromo-6-chlorobenzoate
Comparison: Methyl 2,3-dibromo-6-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
methyl 2,3-dibromo-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPASMKRORGSCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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